molecular formula C4H5BrMgO B14673756 magnesium;ethynoxyethane;bromide CAS No. 36678-63-4

magnesium;ethynoxyethane;bromide

Cat. No.: B14673756
CAS No.: 36678-63-4
M. Wt: 173.29 g/mol
InChI Key: LLRIOBJPDRYXEN-UHFFFAOYSA-M
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Description

Magnesium ethynoxyethane bromide, systematically named ethylmagnesium bromide (C₂H₅MgBr), is a Grignard reagent widely used in organic synthesis. It consists of a magnesium center coordinated to an ethyl group and a bromide ion, typically prepared by reacting ethyl bromide with magnesium metal in anhydrous diethyl ether or tetrahydrofuran (THF) . Its IUPAC name, "magnesium; ethane; bromide," reflects its ionic structure, where the ethyl group acts as a carbanion nucleophile .

Properties

CAS No.

36678-63-4

Molecular Formula

C4H5BrMgO

Molecular Weight

173.29 g/mol

IUPAC Name

magnesium;ethynoxyethane;bromide

InChI

InChI=1S/C4H5O.BrH.Mg/c1-3-5-4-2;;/h3H2,1H3;1H;/q-1;;+2/p-1

InChI Key

LLRIOBJPDRYXEN-UHFFFAOYSA-M

Canonical SMILES

CCOC#[C-].[Mg+2].[Br-]

Origin of Product

United States

Preparation Methods

The synthesis of magnesium;ethynoxyethane;bromide typically involves the reaction of magnesium metal with ethynoxyethane bromide in an anhydrous ether solvent. The general procedure is as follows :

    Preparation of the Reaction Flask: A dry, nitrogen-purged flask is equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer.

    Formation of the Grignard Reagent: Magnesium turnings are added to the flask, followed by the slow addition of ethynoxyethane bromide dissolved in anhydrous ether. The reaction is initiated by the addition of a small amount of iodine or 1,2-dibromoethane to activate the magnesium.

    Reaction Conditions: The reaction mixture is stirred under reflux conditions until the magnesium is completely consumed, forming the Grignard reagent, this compound.

Chemical Reactions Analysis

Magnesium;ethynoxyethane;bromide, like other Grignard reagents, undergoes a variety of chemical reactions :

    Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols. For example, the reaction with an aldehyde yields a secondary alcohol.

    Substitution Reactions: It can participate in nucleophilic substitution reactions with alkyl halides to form new carbon-carbon bonds.

    Reactions with Epoxides: It adds to epoxides to form alcohols, typically attacking the less substituted carbon of the epoxide ring.

    Formation of Carboxylic Acids: It reacts with carbon dioxide to form carboxylates, which can be protonated to yield carboxylic acids.

Scientific Research Applications

Magnesium;ethynoxyethane;bromide has numerous applications in scientific research and industry :

    Organic Synthesis: It is used to synthesize a wide range of organic compounds, including alcohols, acids, and complex natural products.

    Pharmaceuticals: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Material Science: It is used in the preparation of polymers and other advanced materials.

    Biological Research: It is utilized in the synthesis of biologically active molecules and probes for studying biochemical pathways.

Mechanism of Action

The reactivity of magnesium;ethynoxyethane;bromide is primarily due to the polar nature of the carbon-magnesium bond . The carbon atom bonded to magnesium is nucleophilic, allowing it to attack electrophilic centers in other molecules. This nucleophilicity is enhanced by the presence of the ether solvent, which stabilizes the Grignard reagent through coordination with the magnesium atom.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₂H₅BrMg
  • Molecular Weight : 133.28 g/mol
  • Appearance : Clear, colorless to amber solution in ether or THF .
  • Reactivity : Highly reactive toward electrophiles (e.g., carbonyl compounds, halides) to form carbon-carbon bonds .

Comparison with Similar Grignard Reagents

Structural and Physical Properties

Compound Formula Molecular Weight (g/mol) Solvent Melting Point (°C)
Ethylmagnesium bromide C₂H₅BrMg 133.28 Ether, THF -
Methylmagnesium bromide CH₃MgBr 119.23 Ether -
Phenylmagnesium bromide C₆H₅MgBr 201.32 Ether, THF -
3-Thienylmanganese bromide C₄H₃SMnBr 225.98 Ether -

Notes:

  • Aliphatic Grignard reagents (e.g., ethyl, methyl) are generally more reactive than aromatic analogs (e.g., phenyl) due to lower steric hindrance and higher carbanion stability .

Thermodynamic and Reaction Data

Enthalpy of Formation (ΔfH°) :

Reaction ΔrH° (kJ/mol) Conditions
Mg + C₂H₅Br → C₂H₅MgBr -302.92 Gas phase
Mg + CH₃Br → CH₃MgBr -298.5 Diethyl ether
Mg + C₆H₅Br → C₆H₅MgBr -285.7 THF

Key Observations :

  • Ethylmagnesium bromide has a slightly higher exothermicity compared to phenyl analogs, reflecting faster reaction kinetics .
  • Thermodynamic stability in ether solvents is critical for preventing premature decomposition .

Ethylmagnesium Bromide :

  • Nucleophilic Addition : Reacts with ketones (e.g., acetone) to form tertiary alcohols .
  • Cross-Coupling : Used in Kumada couplings with aryl halides (e.g., 3,4-dichlorothiophene) to synthesize heterocyclic compounds .

Comparisons :

  • Phenylmagnesium Bromide : Less reactive toward aliphatic electrophiles but effective in forming biaryl structures .
  • 3-Thienylmanganese Bromide : Enables room-temperature couplings without nickel catalysts, unlike traditional Grignard reagents .

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